molecular formula C25H20Cl2O6 B11145163 (2Z)-6-[(2,6-dichlorobenzyl)oxy]-2-(2,4,5-trimethoxybenzylidene)-1-benzofuran-3(2H)-one

(2Z)-6-[(2,6-dichlorobenzyl)oxy]-2-(2,4,5-trimethoxybenzylidene)-1-benzofuran-3(2H)-one

Cat. No.: B11145163
M. Wt: 487.3 g/mol
InChI Key: UCJVDELOXFIOCA-VROXFSQNSA-N
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Description

The compound (2Z)-6-[(2,6-dichlorobenzyl)oxy]-2-(2,4,5-trimethoxybenzylidene)-1-benzofuran-3(2H)-one is a synthetic organic molecule characterized by its complex structure, which includes benzofuran, dichlorobenzyl, and trimethoxybenzylidene moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-6-[(2,6-dichlorobenzyl)oxy]-2-(2,4,5-trimethoxybenzylidene)-1-benzofuran-3(2H)-one typically involves multiple steps:

    Formation of the Benzofuran Core: The benzofuran core can be synthesized through a cyclization reaction involving a phenol derivative and an appropriate alkyne or alkene under acidic or basic conditions.

    Attachment of the Dichlorobenzyl Group: The 2,6-dichlorobenzyl group can be introduced via an etherification reaction, where the benzofuran core is reacted with 2,6-dichlorobenzyl chloride in the presence of a base such as potassium carbonate.

    Introduction of the Trimethoxybenzylidene Group: The final step involves the condensation of the intermediate with 2,4,5-trimethoxybenzaldehyde under basic conditions to form the benzylidene moiety.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzofuran core, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can target the benzylidene moiety, converting it to the corresponding benzyl compound.

    Substitution: The dichlorobenzyl group can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often under basic conditions.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Benzyl derivatives.

    Substitution: Substituted benzofuran derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it a versatile intermediate.

Biology

In biological research, (2Z)-6-[(2,6-dichlorobenzyl)oxy]-2-(2,4,5-trimethoxybenzylidene)-1-benzofuran-3(2H)-one may be studied for its potential biological activities, such as antimicrobial, antifungal, or anticancer properties. Its structural features suggest it could interact with biological macromolecules in unique ways.

Medicine

In medicinal chemistry, this compound could be explored for drug development, particularly for its potential to inhibit specific enzymes or receptors. Its dichlorobenzyl and trimethoxybenzylidene groups are known to enhance binding affinity and specificity.

Industry

In the industrial sector, this compound might be used in the development of new materials, such as polymers or coatings, due to its stability and functional groups that allow for further chemical modifications.

Mechanism of Action

The mechanism of action of (2Z)-6-[(2,6-dichlorobenzyl)oxy]-2-(2,4,5-trimethoxybenzylidene)-1-benzofuran-3(2H)-one would depend on its specific application. In a biological context, it might interact with enzymes or receptors, inhibiting their activity by binding to the active site or allosteric sites. The dichlorobenzyl group could enhance hydrophobic interactions, while the trimethoxybenzylidene group might participate in hydrogen bonding or π-π interactions.

Comparison with Similar Compounds

Similar Compounds

    (2Z)-6-[(2,6-dichlorobenzyl)oxy]-2-(2,4-dimethoxybenzylidene)-1-benzofuran-3(2H)-one: Similar structure but with one less methoxy group.

    (2Z)-6-[(2,6-dichlorobenzyl)oxy]-2-(2,4,5-trimethoxyphenyl)-1-benzofuran-3(2H)-one: Similar structure but with a phenyl group instead of a benzylidene group.

Uniqueness

The uniqueness of (2Z)-6-[(2,6-dichlorobenzyl)oxy]-2-(2,4,5-trimethoxybenzylidene)-1-benzofuran-3(2H)-one lies in its combination of functional groups, which confer specific chemical reactivity and potential biological activity. The presence of both dichlorobenzyl and trimethoxybenzylidene groups makes it particularly interesting for further study in various scientific fields.

Properties

Molecular Formula

C25H20Cl2O6

Molecular Weight

487.3 g/mol

IUPAC Name

(2Z)-6-[(2,6-dichlorophenyl)methoxy]-2-[(2,4,5-trimethoxyphenyl)methylidene]-1-benzofuran-3-one

InChI

InChI=1S/C25H20Cl2O6/c1-29-20-12-23(31-3)22(30-2)9-14(20)10-24-25(28)16-8-7-15(11-21(16)33-24)32-13-17-18(26)5-4-6-19(17)27/h4-12H,13H2,1-3H3/b24-10-

InChI Key

UCJVDELOXFIOCA-VROXFSQNSA-N

Isomeric SMILES

COC1=CC(=C(C=C1/C=C\2/C(=O)C3=C(O2)C=C(C=C3)OCC4=C(C=CC=C4Cl)Cl)OC)OC

Canonical SMILES

COC1=CC(=C(C=C1C=C2C(=O)C3=C(O2)C=C(C=C3)OCC4=C(C=CC=C4Cl)Cl)OC)OC

Origin of Product

United States

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